Diazanium;platinum(2+);tetranitrite

Description

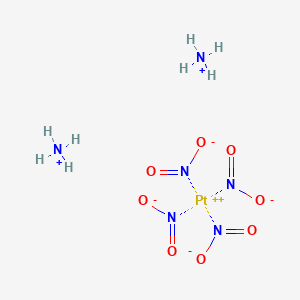

Chemical Identity: Diazanium;platinum(2+);tetranitrite is a coordination compound with the tentative formula (NH₄)₂[Pt(NO₂)₄], where two ammonium (NH₄⁺) ions balance the charge of a platinum(II) center coordinated to four nitrite (NO₂⁻) ligands. The nitrite ligands can exhibit ambidentate bonding, coordinating via oxygen (nitrito-O) or nitrogen (nitro-N), influencing the compound’s geometry and reactivity .

For example, platinum salts like K₂[PtCl₄] may react with ammonium nitrite under controlled conditions, replacing chloride ligands with nitrite .

Properties

Molecular Formula |

H8N6O8Pt |

|---|---|

Molecular Weight |

415.18 g/mol |

IUPAC Name |

diazanium;platinum(2+);tetranitrite |

InChI |

InChI=1S/4HNO2.2H3N.Pt/c4*2-1-3;;;/h4*(H,2,3);2*1H3;/q;;;;;;+2/p-2 |

InChI Key |

ZUTHJNKRTSITMD-UHFFFAOYSA-L |

Canonical SMILES |

[NH4+].[NH4+].N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].[Pt+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diazanium;platinum(2+);tetranitrite typically involves the reaction of platinum salts with diazanium and nitrite sources under controlled conditions. One common method includes the use of platinum(II) chloride, which reacts with diazanium salts and sodium nitrite in an aqueous medium. The reaction is carried out at room temperature, and the product is isolated through filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and the product is purified using advanced techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Diazanium;platinum(2+);tetranitrite undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to higher oxidation states, often involving the platinum center.

Reduction: Reduction reactions typically involve the nitrite ligands, leading to the formation of nitrogen oxides.

Substitution: Ligand substitution reactions can occur, where the diazanium or nitrite ligands are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are usually carried out under mild conditions, with careful control of temperature and pH to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield platinum(IV) complexes, while reduction reactions can produce nitrogen oxides. Substitution reactions result in new platinum complexes with different ligands .

Scientific Research Applications

Diazanium;platinum(2+);tetranitrite has a wide range of scientific research applications, including:

Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and oxidation processes.

Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

Medicine: Explored for its use in targeted drug delivery systems, where the compound can be activated by specific biological triggers.

Industry: Utilized in the development of advanced materials, such as conductive polymers and sensors.

Mechanism of Action

The mechanism of action of diazanium;platinum(2+);tetranitrite involves its interaction with molecular targets such as DNA and proteins. The platinum center can form covalent bonds with nucleophilic sites on DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This results in the induction of apoptosis in cancer cells. Additionally, the nitrite ligands can release nitric oxide, which has various biological effects, including vasodilation and modulation of cellular signaling pathways .

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares key features of Diazanium;platinum(2+);tetranitrite with structurally related platinum(II) complexes:

Ligand Effects on Properties

- Nitrite vs. Nitrate: Nitrite’s ambidentate nature allows variable coordination modes, whereas nitrate (NO₃⁻) typically binds monodentately, leading to differences in stability and redox behavior.

- Oxalate vs. Nitrite : Oxalate (C₂O₄²⁻) acts as a rigid bidentate ligand, forming stable, insoluble complexes. In contrast, nitrite’s smaller size and flexibility could improve solubility and reactivity in aqueous systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.